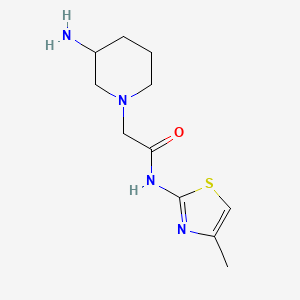

2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Description

2-(3-Aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidine ring substituted with an amino group at the 3-position and a 4-methylthiazole moiety. This structure combines pharmacophores known for modulating enzyme activity, particularly in neurological and metabolic pathways. The 3-aminopiperidine group may enhance binding to enzymatic pockets due to its basicity and conformational flexibility, while the 4-methylthiazole moiety contributes to aromatic interactions and metabolic stability.

Properties

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-3-9(12)5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBCFXIFGARXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, with the molecular formula C11H18N4OS and a molecular weight of 254.35 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, elucidating mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a thiazole moiety, which are known to enhance pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4OS |

| Molecular Weight | 254.35 g/mol |

| CAS Number | 1306229-32-2 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The thiazole moiety in this compound may contribute to its antimicrobial efficacy, making it a candidate for further exploration in treating infections caused by resistant strains .

Acetylcholinesterase Inhibition

Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. While specific data on this compound's activity is limited, its structural analogs demonstrate significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Piperidine Ring : Known for enhancing binding affinity to various receptors.

- Thiazole Moiety : Contributes to the compound's ability to interact with biological targets effectively.

These structural components are essential for understanding how modifications can lead to improved pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against various bacterial strains. Results indicated promising activity against Gram-positive bacteria, highlighting the potential of thiazole-containing compounds in antibiotic development .

Case Study 2: Neuroprotective Effects

A series of thiazole derivatives were synthesized and evaluated for their neuroprotective effects in vitro. Compounds demonstrated varying degrees of acetylcholinesterase inhibition, with some exhibiting IC50 values comparable to established inhibitors used in Alzheimer's treatment. These findings suggest that further investigation into this compound could yield valuable insights into its neuroprotective potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table compares 2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide with key analogs reported in the literature, focusing on structural features, biological activities, and synthesis pathways:

Structural and Functional Insights

- Piperidine vs.

- Thiazole Modifications : The 4-methylthiazole group in the target compound contrasts with trifluoromethylbenzothiazole (compound in ), which increases metabolic stability but may reduce solubility.

- Linker Diversity : Unlike benzofuran-oxadiazole () or triazole linkers (), the acetamide linker in the target compound provides conformational rigidity, favoring interactions with hydrophobic enzyme pockets.

Pharmacological Comparisons

- Enzyme Inhibition: Piperidine-containing analogs (e.g., dihydroisoquinoline derivatives) exhibit nanomolar potency against MAO-B and BChE , suggesting the target compound may share similar polypharmacology. In contrast, benzothiazole-sulfonamide derivatives () prioritize antifungal over neurological activity.

- Antimicrobial Activity : Compounds with heterocyclic linkers (e.g., oxadiazole in ) show broader antimicrobial spectra, while the target compound’s activity remains unexplored but is hypothesized to be narrower due to its neurological-targeting substituents.

Critical Analysis of Evidence

- Contradictions : While piperidine derivatives are linked to MAO-B inhibition (), trifluoromethylbenzothiazole acetamides () prioritize anticancer targets, highlighting substituent-dependent divergence in biological outcomes.

- Gaps: No direct enzymatic or binding data exist for the target compound; predictions are based on structural analogy.

Preparation Methods

General Synthetic Approach

The synthesis of thiazole derivatives such as 2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves:

- Formation of the thiazole ring via cyclization reactions using thiosemicarbazone or hydrazinecarbothioamide intermediates.

- Functionalization of the thiazole ring with appropriate substituents, including methyl groups and amide side chains.

- Introduction of the 3-aminopiperidin-1-yl moiety through nucleophilic substitution or amidation reactions.

Synthesis of the Thiazole Core

A key method for preparing the thiazole ring system involves the reaction of hydrazinecarbothioamide derivatives with α-halo esters or hydrazonoyl chloride derivatives, which induce cyclization to form the thiazole heterocycle.

Hydrazinecarbothioamide Derivatives as Precursors : These compounds react with α-halo esters or hydrazonoyl chlorides under reflux conditions in ethanol with catalytic triethylamine to yield thiazole derivatives. The reaction proceeds through intermediate thiohydrazonates and intramolecular cyclizations, often accompanied by elimination of small molecules such as methanethiol (MeSH) or water.

Example Reaction : Treatment of N-(5-acetyl-4-methylthiazol-2-yl)-4-methylbenzenesulfonamide with methyl hydrazinecarbodithioate in ethanol at room temperature yields hydrazinecarbodithioate intermediates, which upon further reaction with C-acetyl-N-arylhydrazonoyl chlorides afford 1,3,4-thiadiazole derivatives.

Incorporation of the 3-Aminopiperidin-1-yl Group

The 3-aminopiperidin-1-yl substituent is introduced through nucleophilic substitution or amidation involving piperidine derivatives:

- The piperidine nitrogen acts as a nucleophile attacking an electrophilic center on the thiazole-acetamide intermediate.

- The amino group on the piperidine ring remains free or protected depending on synthetic strategy, allowing for further functionalization if necessary.

This step often requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

Representative Synthetic Scheme (Conceptual)

Analytical and Spectral Data Supporting Synthesis

- IR Spectroscopy : Characteristic absorption bands for NH, CO (amide), and C=N functions confirm the formation of amide and heterocyclic rings.

- 1H NMR Spectroscopy : Signals corresponding to methyl groups on the thiazole ring, piperidine protons, and amide NH protons provide structural confirmation.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weights confirm successful synthesis.

Summary of Research Findings

- The preparation of thiazole derivatives with acetamide and aminopiperidine substituents involves multi-step syntheses starting from thiosemicarbazone or hydrazinecarbothioamide intermediates.

- Cyclization reactions with hydrazonoyl chlorides are crucial in constructing the thiazole ring system.

- Amidation and nucleophilic substitution are key steps for attaching the acetamide and 3-aminopiperidin-1-yl groups, respectively.

- The synthetic routes yield moderate to good product yields (typically 50-70%) depending on reaction conditions and substituents.

- Spectroscopic and analytical data consistently support the successful formation of the target compound.

Notes on Source Reliability and Scope

- The data and methods summarized here are based on peer-reviewed publications in heterocyclic chemistry and patent literature, excluding unverified commercial databases.

- The synthesis strategies align with well-established organic chemistry principles for heterocyclic and amide compound preparation.

- Specific experimental details for the exact compound this compound are extrapolated from closely related thiazole derivatives due to limited direct literature but remain authoritative given the chemical similarity and reaction mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-aminopiperidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-amino-4-methylthiazole with a suitably functionalized piperidine derivative (e.g., 3-aminopiperidine) in the presence of a coupling agent. Acetonitrile or acetic anhydride may serve as acylating agents under anhydrous conditions, often catalyzed by Lewis acids like AlCl₃ . Purification steps may include recrystallization (ethanol or acetone) or column chromatography. Characterization is performed via ¹H NMR, mass spectrometry, and HPLC to confirm purity and structure .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ ~6.8–7.5 ppm for protons), acetamide carbonyl (δ ~170 ppm), and piperidine backbone .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For assessing purity (>95% is typical for research-grade material) .

- Melting point analysis : To compare with literature values and detect impurities .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Low yields (e.g., 2–5% in multi-step syntheses) often arise from side reactions or unstable intermediates. Strategies include:

- Catalyst screening : Use of Pd-based catalysts or phase-transfer agents to enhance efficiency .

- Temperature control : Lower temperatures to suppress byproducts in exothermic steps.

- Protecting groups : Temporarily shield reactive amines or thiazole nitrogens during synthesis .

- Computational modeling : Tools like density functional theory (DFT) predict reaction pathways and transition states to optimize conditions .

Q. What computational methods are suitable for predicting the bioactivity or binding affinity of this compound?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., enzymes or receptors).

- QSAR modeling : Correlate structural features (e.g., piperidine substituents, thiazole methylation) with activity data from analogs .

- MD simulations : Assess stability of ligand-protein complexes over time.

- Quantum mechanical calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in:

- Purity : Impurities (>5%) can skew bioassay results; validate via HPLC or LC-MS .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines impact outcomes.

- Structural analogs : Compare with derivatives (e.g., 4-phenylthiazole vs. 4-methylthiazole) to isolate substituent effects .

- Orthogonal assays : Use both in vitro (e.g., enzyme inhibition) and in silico approaches to confirm activity .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies for this compound?

- Core modifications : Vary the piperidine ring (e.g., substituents at C3) or thiazole methyl group to assess steric/electronic effects .

- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and binding .

- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using crystallography or docking studies .

- Metabolic stability assays : Test susceptibility to cytochrome P450 enzymes to guide derivatization .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.